molecular formula C13H15BrN2O2S B13210274 Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13210274
M. Wt: 343.24 g/mol
InChI Key: YRZKYMOGJZJREV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The compound’s unique structure, which includes a thiazole ring fused to a pyridine ring, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with a suitable aldehyde in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity would be a key focus in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the ethyl ester group can provide opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

ethyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H15BrN2O2S/c1-5-18-13(17)8-7(4)9-11(14)16-19-12(9)15-10(8)6(2)3/h6H,5H2,1-4H3

InChI Key

YRZKYMOGJZJREV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C(C)C

Origin of Product

United States

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